Cas no 2031268-75-2 ((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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- MDL: MFCD30345193
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM454017-250mg |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95%+ | 250mg |
$188 | 2023-03-24 | |
| Chemenu | CM454017-500mg |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95%+ | 500mg |
$334 | 2023-03-24 | |
| Chemenu | CM454017-1g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95%+ | 1g |
$466 | 2023-03-24 | |
| Enamine | EN300-310188-0.05g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95.0% | 0.05g |
$66.0 | 2025-03-19 | |
| Enamine | EN300-310188-0.1g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95.0% | 0.1g |
$98.0 | 2025-03-19 | |
| Enamine | EN300-310188-0.25g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95.0% | 0.25g |
$142.0 | 2025-03-19 | |
| Enamine | EN300-310188-0.5g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95.0% | 0.5g |
$271.0 | 2025-03-19 | |
| Enamine | EN300-310188-1.0g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95.0% | 1.0g |
$371.0 | 2025-03-19 | |
| Enamine | EN300-310188-2.5g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95.0% | 2.5g |
$726.0 | 2025-03-19 | |
| Enamine | EN300-310188-5.0g |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride |
2031268-75-2 | 95.0% | 5.0g |
$1075.0 | 2025-03-19 |
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Introduction to (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Dihydrochloride (CAS No. 2031268-75-2)
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2031268-75-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly its combination of a 3-methoxyphenyl group and a 1-methyl-1H-imidazol-2-yl moiety, contribute to its unique chemical and pharmacological properties.
The< strong>3-methoxyphenyl group is an aromatic ring substituted with a methoxy group at the third position. This substitution pattern is commonly found in many bioactive natural products and synthetic drugs, where it can influence both the solubility and the electronic properties of the molecule. The methoxy group can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug candidates to biological targets. Additionally, the< strong>1-methyl-1H-imidazol-2-yl group introduces a nitrogen-rich heterocycle, which is known for its ability to form stable complexes with various biomolecules. This moiety is particularly interesting because it can serve as a scaffold for developing molecules with enhanced binding capabilities.
The dihydrochloride salt form of this compound, as indicated by the name (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. Solubility is a key determinant of drug bioavailability and pharmacokinetic behavior, and optimizing this property can significantly improve the therapeutic efficacy of a drug candidate.
In recent years, there has been growing interest in developing novel therapeutic agents based on imidazole derivatives. Imidazole scaffolds are widely present in biologically active compounds, including antifungals, antivirals, and anticancer agents. The< strong>1-methyl-1H-imidazol-2-yl group in this compound aligns with this trend, as it provides a versatile platform for further chemical modifications and functionalization. Researchers have been exploring various derivatives of imidazole to identify new compounds with improved pharmacological profiles.
The< strong>3-methoxyphenyl group also plays a significant role in the biological activity of this compound. Phenolic derivatives are known for their antioxidant and anti-inflammatory properties, and the methoxy substitution can enhance these effects by stabilizing reactive oxygen species. Additionally, the phenolic group can engage in hydrophobic interactions with biological targets, further influencing the binding affinity and specificity of the molecule.
Recent studies have demonstrated that compounds incorporating both aromatic rings and imidazole moieties can exhibit potent activity against various disease targets. For instance, some research has shown that such molecules can inhibit enzymes involved in cancer progression or modulate signaling pathways associated with inflammation. The combination of these structural features makes< strong>(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride a promising candidate for further investigation in these areas.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of both the< strong>3-methoxyphenyl and< strong>1-methyl-1H-imidazol-2-yl groups necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled chemists to develop more efficient routes for producing complex molecules like this one, which is essential for large-scale pharmaceutical applications.
In conclusion, (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS No. 2031268-75-2) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>3-methoxyphenyl and< strong>1-methyl-1H-imidazol-2-yl moieties, contribute to its biological activity and make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for imidazole derivatives, compounds like this one are likely to play an increasingly important role in drug discovery and development.
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